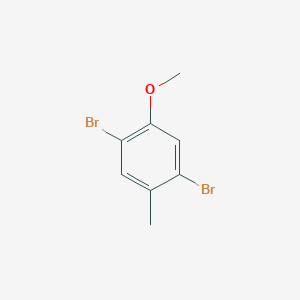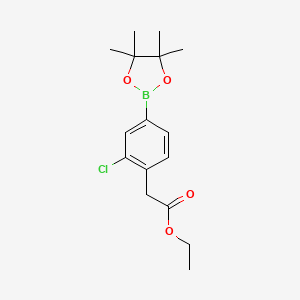
2,5-Dibromo-4-methylanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-methylanisole is an organic compound with the molecular formula C8H8Br2O It is a derivative of anisole, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylanisole can be synthesized through a multi-step process involving the bromination of 4-methylanisole. The typical synthetic route includes:
Bromination: 4-methylanisole is treated with bromine in the presence of a catalyst such as iron (III) bromide (FeBr3) to introduce bromine atoms at the 2nd and 5th positions.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-4-methylanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted anisoles.
Coupling Products: Biaryl compounds are typically formed through coupling reactions.
Applications De Recherche Scientifique
2,5-Dibromo-4-methylanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Researchers study its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for drug development, particularly in the synthesis of brominated aromatic compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-methylanisole involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4-Dibromoanisole: Similar structure but with bromine atoms at the 2nd and 4th positions.
4-Bromo-2-methylanisole: Contains a single bromine atom at the 4th position and a methyl group at the 2nd position.
2,6-Dibromo-4-methylanisole: Bromine atoms at the 2nd and 6th positions with a methyl group at the 4th position.
Uniqueness: 2,5-Dibromo-4-methylanisole is unique due to the specific positioning of its bromine atoms and methyl group, which influence its chemical reactivity and potential applications. Its distinct structure allows for targeted synthesis and functionalization in various chemical processes.
Propriétés
Numéro CAS |
860585-46-2 |
|---|---|
Formule moléculaire |
C8H8Br2O |
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
1,4-dibromo-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
Clé InChI |
HHVFUXWLPJZAIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-methylbenzo[d]thiazole](/img/structure/B12095823.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)
![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)




![Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095865.png)

![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)

![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)


